Home > Products > Screening Compounds P100627 > 5-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide
5-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide - 1448132-23-7

5-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide

Catalog Number: EVT-2969417
CAS Number: 1448132-23-7
Molecular Formula: C15H12BrN3O2
Molecular Weight: 346.184
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide is a complex organic compound that integrates elements of both the isoquinoline and nicotinamide families. This compound is characterized by its unique structure, which includes a bromine atom and a tetrahydroisoquinoline moiety. The molecular formula for this compound is C14H14BrN3O2, with a molecular weight of approximately 336.18 g/mol. It is classified as an organobromine compound and a derivative of nicotinamide, which is known for its biological significance.

Source

The synthesis and characterization of 5-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide can be sourced from various chemical databases and research articles focusing on heterocyclic compounds and their applications in medicinal chemistry. The compound's structure can be analyzed through spectral data available in chemical repositories.

Classification

This compound falls under the category of heterocyclic aromatic compounds due to the presence of both the pyridine and isoquinoline rings. It is also classified as a brominated organic compound because of the bromine substituent on the aromatic ring.

Synthesis Analysis

Methods

The synthesis of 5-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide typically involves several key steps:

  1. Formation of Tetrahydroisoquinoline: The initial step often employs the Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine to form the tetrahydroisoquinoline core.
  2. Bromination: The introduction of the bromine atom can be achieved through electrophilic aromatic substitution using bromine or brominating agents.
  3. Nicotinamide Coupling: The final step involves coupling the tetrahydroisoquinoline derivative with nicotinamide under suitable conditions, often utilizing coupling agents or catalysts to facilitate the reaction.

Technical Details

The synthesis may require specific conditions such as controlled temperature, solvent choice (often polar aprotic solvents), and reaction time to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography and high-performance liquid chromatography are commonly employed to monitor the progress of reactions.

Molecular Structure Analysis

Structure

The molecular structure of 5-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide features:

  • A brominated aromatic ring.
  • A tetrahydroisoquinoline skeleton, which contributes to its biological activity.
  • A nicotinamide group, which is essential for its interaction with biological targets.

Data

Key structural data include:

  • Molecular Formula: C14H14BrN3O2
  • Molecular Weight: 336.18 g/mol
  • Structural Representation: The compound can be represented using various chemical drawing software tools that provide 2D or 3D visualizations.
Chemical Reactions Analysis

Reactions

5-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide can participate in several chemical reactions:

  1. Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles.
  2. Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield corresponding carboxylic acid derivatives.
  3. Reduction Reactions: The oxo group may be reduced to yield alcohol derivatives depending on the reducing agent used.

Technical Details

These reactions are typically carried out under controlled laboratory conditions with careful monitoring to avoid side reactions and ensure product selectivity.

Mechanism of Action

Process

The mechanism of action for 5-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide involves its ability to interact with specific enzymes or receptors within biological systems:

  1. Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites or allosteric sites.
  2. Receptor Modulation: It can modulate receptor activity by mimicking natural ligands or by blocking receptor sites.

Data

Studies have shown that compounds similar to this may exhibit neuroprotective properties or influence metabolic pathways through these mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

Chemical properties encompass:

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Exhibits reactivity typical of halogenated compounds and amides.

Relevant data regarding melting point, boiling point, and specific heat capacities may vary based on purity and form.

Applications

Scientific Uses

5-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide has potential applications in several fields:

  1. Medicinal Chemistry: As a lead compound in drug development targeting neurological disorders due to its structural similarity to known bioactive molecules.
  2. Biochemical Research: Used in studies involving enzyme inhibition and receptor binding assays.
  3. Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules.

This compound represents a significant area of interest for researchers exploring new therapeutic agents and understanding biochemical pathways influenced by isoquinoline derivatives.

Introduction to 5-Bromo-N-(1-Oxo-1,2,3,4-Tetrahydroisoquinolin-7-yl)Nicotinamide in Contemporary Medicinal Chemistry

Role of Tetrahydroisoquinoline-Nicotinamide Hybrids in Targeted Drug Design

The molecular hybridization of tetrahydroisoquinoline and nicotinamide scaffolds creates a synergistic pharmacophore with enhanced capacity for interacting with diverse biological targets. Tetrahydroisoquinoline derivatives exhibit intrinsic conformational rigidity that promotes selective binding to protein clefts, while the nicotinamide moiety serves as a bioisostere for endogenous enzyme cofactors, particularly in methyltransferase-mediated processes. This dual-character approach has proven instrumental in developing inhibitors targeting metabolic enzymes and epigenetic regulators implicated in oncology, neurodegeneration, and infectious diseases [3].

The structural evolution of these hybrids demonstrates precise optimization strategies for improving target affinity. Key modifications include:

  • Linker engineering: Amide bonds provide optimal spatial orientation between pharmacophores while maintaining metabolic stability
  • Substituent effects: Electron-withdrawing groups at the nicotinamide 5-position (e.g., bromo) enhance electrophilic character for improved π-stacking and halogen bonding interactions
  • Hydrogen bond networks: The tetrahydroisoquinoline carbonyl enables critical H-bond acceptor interactions with catalytic residues in enzyme binding pockets [3] [7]

Table 1: Structural Evolution of Tetrahydroisoquinoline-Nicotinamide Hybrids

CompoundStructural FeatureTarget Affinity (Ki)Therapeutic Relevance
Unsubstituted nicotinamideNo C5 substituent850 nMMethyltransferase probe
5-Chloro analogChlorine at C5 position220 nMImproved enzyme inhibition
5-Bromo derivativeBromine at C5 position90 nMEnhanced halogen bonding
Alkynyl-bridged conjugateAlkyne linker mimicking transition state0.5 nMUltra-tight NNMT binding
Fluoroquinolone hybridsTetrahydroisoquinoline-fluoroquinolone fusions1.2-3 μg/mL MICAntimycobacterial agents

The exceptional binding affinity demonstrated by alkynyl-bridged conjugates (Ki = 500 pM against nicotinamide N-methyltransferase) validates the strategic importance of transition state mimicry in these hybrid architectures. X-ray crystallographic analyses confirm that such compounds perfectly occupy both substrate (nicotinamide) and cofactor (SAM) binding pockets while positioning the alkyne linker within the methyl transfer tunnel with ideal shape complementarity [3]. This structural precision underscores the potential of 5-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide as a template for further development of high-affinity enzyme inhibitors.

Structural Analogs in Methyltransferase and Epigenetic Modulation Research

Methyltransferases represent a critical class of epigenetic regulators, with nicotinamide N-methyltransferase (NNMT) emerging as a particularly significant therapeutic target due to its overexpression in metabolic disorders, cancers, and age-related pathologies. The structural architecture of 5-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide positions it as a strategic analog in this research domain, leveraging both steric and electronic properties for enhanced enzyme interaction. X-ray co-crystal structures (PDB ID 6ORR) of related compounds reveal that the bromine atom engages in orthogonal halogen bonding with backbone carbonyl groups in the NNMT active site, explaining the >9-fold affinity improvement over non-halogenated analogs [3].

Structure-activity relationship (SAR) studies demonstrate critical determinants for methyltransferase inhibition:

  • Halogen positioning: 5-Bromo substitution on the pyridine ring provides optimal halogen bond distance (3.0-3.5 Å) to Thr163 and Glu155 residues in NNMT
  • Amide orientation: Antiplanar configuration between the tetrahydroisoquinoline carbonyl and nicotinamide nitrogen maximizes hydrogen bond formation
  • Hydrophobic complementarity: The tetrahydroisoquinoline core occupies a lipophilic subpocket adjacent to the SAM binding site [3] [10]

Table 2: Substituent Effects on Methyltransferase Inhibition

C5 SubstituentVan der Waals Volume (ų)Halogen Bond Strength (kJ/mol)NNMT Ki (nM)Cellular Activity (IC₅₀)
H--8505.2 μM
F13.810-154502.8 μM
Cl22.415-202201.3 μM
Br26.520-30900.6 μM
I32.525-401200.9 μM

Recent investigations have explored the epigenetic consequences of NNMT inhibition by nicotinamide-tetrahydroisoquinoline hybrids. By preventing S-adenosylmethionine (SAM) depletion, these compounds normalize DNA methylation patterns in cancer-associated fibroblasts, potentially reversing tumor-promoting metabolic phenotypes. The 5-bromo analog demonstrates particular efficacy in restoring histone methylation marks (H3K4me3, H3K27me3) at hypermethylated promoters, effectively reprogramming the cancer epigenome through indirect mechanisms. This epigenetic modulation extends beyond NNMT inhibition, with preliminary evidence suggesting interactions with other methyltransferases involved in histone modification [3] [10].

Bridging Nicotinamide Derivatives and Heterocyclic Pharmacophores for Therapeutic Innovation

The conjugation of nicotinamide derivatives with diverse heterocyclic systems represents a frontier in pharmacophore innovation, enabling the targeting of previously intractable biological pathways. The tetrahydroisoquinoline scaffold in 5-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide provides a versatile framework that enhances blood-brain barrier permeability, target specificity, and metabolic stability compared to simpler nicotinamide derivatives. This hybrid approach addresses key limitations of nicotinamide-based therapeutics, including poor target selectivity and rapid metabolic clearance [5] [7].

Synthetic methodologies for these hybrids employ strategic bond-forming reactions:

  • Cyclization techniques: Pomeranz-Fritsch and Pictet-Spengler reactions construct the tetrahydroisoquinoline core with precise regiocontrol
  • Amidation strategies: Carbodiimide-mediated couplings (EDCI/HOBt) between carboxylic acids and amines provide efficient conjugation
  • Halogen introduction: Electrophilic bromination or palladium-catalyzed functionalization installs the C5-bromine with high regioselectivity [7] [9]

Table 3: Hybrid Nicotinamide Compounds and Their Therapeutic Targets

Hybrid StructureTherapeutic TargetBiological ActivityResearch Application
5-Bromo-N-(quinolin-5-yl)nicotinamideDNA gyraseAntimycobacterial (MIC 1.2-3 μg/mL)Drug-resistant tuberculosis treatment
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)Kinase domainsCell cycle modulationOncology probe development
2,3-Dioxo-tetrahydroquinoxalinyl derivativesNMDA receptorsNeurotransmitter inhibitionNeurological disorder research
5-Br-THIQ-nicotinamideNNMT / MethyltransferasesEpigenetic modulationMetabolic disorder therapeutics
Indole carboxamidesSerotonin receptorsNeurotransmitter modulationCNS drug development

The therapeutic versatility of these hybrids is exemplified by their application across disease models:

  • Antimycobacterial agents: Quinolone-nicotinamide hybrids demonstrate potent activity against M. tuberculosis H37Rv (MIC = 1.2-3 μg/mL) and MDR-TB strains through novel mechanisms distinct from classical DNA gyrase inhibition [9]
  • Neurotherapeutics: 2,3-Dioxo-1,2,3,4-tetrahydroquinoxalinyl derivatives modulate NMDA receptor activity, showing potential for treating excitotoxicity-related neurodegeneration [7]
  • Oncology applications: Indole carboxamide derivatives disrupt cancer signaling pathways through targeted inhibition of hedgehog signaling and kinase cascades [6] [10]

The 5-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide scaffold embodies these innovations, offering a versatile template for further structural refinement. Its synthetic accessibility enables rapid generation of analogs through late-stage functionalization, facilitating systematic exploration of structure-activity relationships across biological targets. Future developments will likely focus on optimizing pharmacokinetic properties while maintaining the precise target engagement afforded by its hybrid architecture [5] [7] [9].

Properties

CAS Number

1448132-23-7

Product Name

5-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide

IUPAC Name

5-bromo-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)pyridine-3-carboxamide

Molecular Formula

C15H12BrN3O2

Molecular Weight

346.184

InChI

InChI=1S/C15H12BrN3O2/c16-11-5-10(7-17-8-11)14(20)19-12-2-1-9-3-4-18-15(21)13(9)6-12/h1-2,5-8H,3-4H2,(H,18,21)(H,19,20)

InChI Key

ZRKXZMTXCMIHFP-UHFFFAOYSA-N

SMILES

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=CC(=CN=C3)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.